1-Piperidinecarboxaldehyde, 4-(6-fluoro-1,2-benzisoxazol-3-yl)-
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Overview
Description
1-Piperidinecarboxaldehyde, 4-(6-fluoro-1,2-benzisoxazol-3-yl)- is a chemical compound with the molecular formula C12H13FN2O. It is known for its applications in the synthesis of various pharmaceutical agents, particularly those used in the treatment of psychiatric disorders. This compound is a key intermediate in the production of paliperidone, an antipsychotic medication.
Preparation Methods
The synthesis of 1-Piperidinecarboxaldehyde, 4-(6-fluoro-1,2-benzisoxazol-3-yl)- involves several steps. One common method includes the reaction of 6-fluoro-1,2-benzisoxazole with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperidinecarboxaldehyde, 4-(6-fluoro-1,2-benzisoxazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisoxazole ring, using reagents like sodium hydride and alkyl halides
Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzisoxazole derivatives.
Scientific Research Applications
1-Piperidinecarboxaldehyde, 4-(6-fluoro-1,2-benzisoxazol-3-yl)- is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of antipsychotic drugs like paliperidone and risperidone.
Industry: In the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of compounds derived from 1-Piperidinecarboxaldehyde, 4-(6-fluoro-1,2-benzisoxazol-3-yl)- involves interaction with neurotransmitter receptors in the brain. For example, paliperidone, a derivative, acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, helping to balance neurotransmitter levels and alleviate symptoms of schizophrenia .
Comparison with Similar Compounds
Similar compounds include:
Risperidone: Another antipsychotic that shares a similar structure and mechanism of action.
Iloperidone: Used for the treatment of schizophrenia, with a similar benzisoxazole structure.
Paliperidone: A direct derivative, known for its improved pharmacokinetic profile .
The uniqueness of 1-Piperidinecarboxaldehyde, 4-(6-fluoro-1,2-benzisoxazol-3-yl)- lies in its specific structural features that make it a versatile intermediate for synthesizing various therapeutic agents.
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H13FN2O2/c14-10-1-2-11-12(7-10)18-15-13(11)9-3-5-16(8-17)6-4-9/h1-2,7-9H,3-6H2 |
InChI Key |
XUIHSDIRUQGIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C=O |
Origin of Product |
United States |
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